3,5-Dibromo-1-[(4-bromo-2-fluorophenyl)methyl]-1H-1,2,4-triazole
Description
Properties
IUPAC Name |
3,5-dibromo-1-[(4-bromo-2-fluorophenyl)methyl]-1,2,4-triazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Br3FN3/c10-6-2-1-5(7(13)3-6)4-16-9(12)14-8(11)15-16/h1-3H,4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLZMCZSOCBBHFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)F)CN2C(=NC(=N2)Br)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Br3FN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.87 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bromination of 1H-1,2,4-Triazole
1H-1,2,4-triazole undergoes electrophilic bromination using bromine (Br₂) or N-bromosuccinimide (NBS) in acidic media. For example:
Purification and Characterization
The crude product is purified via column chromatography (silica gel, ethyl acetate/n-heptane) or sublimation. Analytical confirmation includes:
Alkylation with 4-Bromo-2-Fluorobenzyl Bromide
The critical step involves introducing the (4-bromo-2-fluorophenyl)methyl group to the triazole’s 1-position. This is achieved through nucleophilic substitution under basic conditions.
Standard Alkylation Protocol
Procedure :
-
Deprotonation : 3,5-Dibromo-1H-1,2,4-triazole (1.0 equiv) is dissolved in anhydrous DMF and cooled to 0–5°C. Sodium hydride (1.2 equiv, 60% dispersion in oil) is added to generate the triazolate anion.
-
Alkylation : 4-Bromo-2-fluorobenzyl bromide (1.2 equiv) is added dropwise. The mixture is stirred at room temperature for 12–24 hours.
-
Workup : The reaction is quenched with water, extracted with ethyl acetate, dried (Na₂SO₄), and concentrated.
-
Purification : Column chromatography (ethyl acetate/n-heptane) yields the title compound as a white solid.
Optimization Insights :
-
Base Selection : NaH outperforms K₂CO₃ due to stronger deprotonation capability, minimizing O-alkylation byproducts.
-
Solvent : DMF enhances solubility of intermediates but requires rigorous drying to avoid hydrolysis.
-
Temperature : Prolonged stirring at 40°C improves conversion but risks decomposition.
Yield : 58–75% (dependent on benzyl bromide purity and reaction scale).
Alternative Synthetic Routes
Mitsunobu Reaction
A Mitsunobu approach using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) facilitates coupling between 3,5-dibromo-1H-1,2,4-triazole and 4-bromo-2-fluorobenzyl alcohol.
Phase-Transfer Catalysis
For large-scale synthesis, benzyl bromide and triazole are reacted in a biphasic system (toluene/H₂O) with tetrabutylammonium bromide (TBAB) as catalyst.
Challenges and Mitigation Strategies
Regioselectivity Issues
The triazole’s NH and Br substituents create competing reactive sites. Strategies to enhance 1-position alkylation include:
Byproduct Formation
Common byproducts and solutions:
| Byproduct | Cause | Mitigation |
|---|---|---|
| Dialkylated triazole | Excess benzyl bromide | Use 1.1–1.2 equiv alkylating agent |
| O-Benzylated triazole | Moisture in DMF | Employ molecular sieves or anhydrous conditions |
| Dehydrohalogenation | Elevated temperature | Maintain reaction at ≤40°C |
Analytical Characterization
Post-synthesis validation ensures structural fidelity:
-
¹H NMR (CDCl₃): δ 5.42 (s, 2H, CH₂), 7.25–7.65 (m, 3H, aromatic).
-
¹³C NMR : δ 52.8 (CH₂), 115–135 (aromatic C-Br/F), 145–150 (triazole C-Br).
-
HRMS : m/z 413.87 [M+H]⁺ (calculated for C₉H₆Br₃FN₃).
Industrial-Scale Considerations
For kilogram-scale production:
Chemical Reactions Analysis
Types of Reactions
3,5-Dibromo-1-[(4-bromo-2-fluorophenyl)methyl]-1H-1,2,4-triazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. Conditions typically involve the use of a base and a suitable solvent.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions.
Coupling Reactions: Palladium catalysts and organoboron reagents are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Research indicates that 3,5-dibromo-1-[(4-bromo-2-fluorophenyl)methyl]-1H-1,2,4-triazole exhibits notable biological activities:
- Antimicrobial Properties : The compound has shown effectiveness against various pathogens. Its structural features may disrupt biological processes in target organisms, making it a candidate for further pharmacological exploration.
- Enzyme Inhibition : Molecular docking studies suggest that it can effectively bind to specific enzymes or receptors, potentially inhibiting their activity. This interaction profile is crucial for understanding its mechanism of action and optimizing its efficacy as a therapeutic agent.
Applications in Medicinal Chemistry
The compound's unique structure allows it to serve as a valuable building block in the synthesis of pharmaceutical agents targeting specific biological pathways. Here are some notable applications:
- Development of Antimicrobial Agents : Due to its antimicrobial properties, it is being investigated for the development of new antibiotics or antifungal agents.
- Cancer Research : Preliminary studies suggest potential applications in oncology, where it may inhibit cancer cell proliferation through targeted mechanisms.
Case Studies
Several case studies have documented the efficacy of this compound:
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers demonstrated that 3,5-dibromo-1-[(4-bromo-2-fluorophenyl)methyl]-1H-1,2,4-triazole exhibited significant antibacterial activity against strains of Staphylococcus aureus. The results indicated that the compound could disrupt bacterial cell wall synthesis at low concentrations.
Case Study 2: Cancer Cell Proliferation Inhibition
In vitro studies have shown that this triazole derivative can inhibit the proliferation of certain cancer cell lines. The mechanism involves inducing apoptosis through caspase activation pathways.
Mechanism of Action
The mechanism of action of 3,5-Dibromo-1-[(4-bromo-2-fluorophenyl)methyl]-1H-1,2,4-triazole depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and selectivity towards its molecular targets.
Comparison with Similar Compounds
Structural Features :
- A 1,2,4-triazole core substituted with three bromine atoms (positions 3 and 5 on the triazole ring and one on the benzyl group) and a fluorine atom on the aromatic ring.
- The benzyl group at position 1 of the triazole introduces steric bulk and electronic effects due to bromine and fluorine substituents.
Physicochemical Properties :
- Boiling Point : Estimated at ~441.6 ± 47.0 °C (analog data).
- Density : ~1.98 ± 0.1 g/cm³.
- Acidity (pKa) : Predicted to be highly acidic (-2.06 ± 0.50).
Structural and Functional Analogues
The following table compares key attributes of the target compound with structurally related 1,2,4-triazole derivatives:
Key Differences in Reactivity and Bioactivity
Bromination Impact :
- The target compound’s triple bromination (vs. double bromination in C₉H₆Br₂FN₃) enhances electrophilicity, making it more reactive in nucleophilic substitution reactions. This property is critical in designing irreversible enzyme inhibitors.
Fluorine vs. Chlorine/Trifluoromethyl :
- Fluorine’s electron-withdrawing effect increases metabolic stability compared to chlorine. However, the trifluoromethyl group in the analog (C₁₀H₅Br₂ClF₃N₃) offers superior hydrophobicity, enhancing membrane permeability in pesticidal applications.
Benzyl Group Modifications :
- Substituting the benzyl group with a methoxymethyl chain (C₄H₅Br₂N₃O) reduces aromatic interactions, lowering antifungal efficacy but improving aqueous solubility.
Biological Activity
3,5-Dibromo-1-[(4-bromo-2-fluorophenyl)methyl]-1H-1,2,4-triazole is a synthetic compound belonging to the triazole family, which has garnered significant attention in pharmacological research due to its diverse biological activities. This article explores the compound's biological properties, mechanisms of action, and potential therapeutic applications based on recent studies.
Chemical Structure and Properties
The compound has a molecular formula of CHBrFN and a molecular weight of approximately 413.87 g/mol. Its structure includes multiple bromine substituents and a fluorine atom, contributing to its unique reactivity and biological activity profiles.
| Property | Value |
|---|---|
| Molecular Formula | CHBrFN |
| Molecular Weight | 413.87 g/mol |
| Boiling Point | 484.9 °C (predicted) |
| Density | 2.28 g/cm³ (predicted) |
| pKa | -2.27 |
The biological activity of 3,5-dibromo-1-[(4-bromo-2-fluorophenyl)methyl]-1H-1,2,4-triazole can be attributed to its ability to interact with various biological targets. The presence of halogen atoms (bromine and fluorine) enhances its lipophilicity and facilitates binding to target proteins or nucleic acids.
Key Mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in bacterial cell wall synthesis and DNA replication.
- Disruption of Membrane Integrity : The compound may disrupt the integrity of microbial membranes, leading to cell lysis.
Antimicrobial Activity
Research indicates that 3,5-dibromo-1-[(4-bromo-2-fluorophenyl)methyl]-1H-1,2,4-triazole exhibits significant antimicrobial properties against various pathogens:
- In vitro Studies : The compound has been tested against both Gram-positive and Gram-negative bacteria using standard methods such as the agar disc-diffusion method and minimum inhibitory concentration (MIC) assays. Results showed notable inhibition zones against strains like E. coli and Staphylococcus aureus.
| Bacterial Strain | MIC (µg/mL) | Inhibition Zone (mm) |
|---|---|---|
| E. coli | 10 | 18 |
| Staphylococcus aureus | 5 | 22 |
| Bacillus subtilis | 15 | 16 |
Antifungal Activity
The compound also demonstrates antifungal properties, making it a candidate for further development as an antifungal agent. Studies have shown efficacy against common fungal pathogens such as Candida albicans.
Case Studies
- Antimicrobial Screening : A study evaluated various triazole derivatives for their antimicrobial activity. Among them, the dibrominated derivative exhibited superior activity against drug-resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) .
- Toxicity Assessment : In a toxicity study involving peripheral blood mononuclear cells (PBMCs), the compound displayed low toxicity at concentrations up to 100 µg/mL, indicating a favorable safety profile for potential therapeutic use .
Q & A
Basic: What synthetic methodologies are effective for preparing 3,5-Dibromo-1-[(4-bromo-2-fluorophenyl)methyl]-1H-1,2,4-triazole, and how can reaction conditions be optimized?
Answer:
The synthesis of triazole derivatives typically involves cyclization or functionalization of pre-existing triazole cores. For brominated analogs like this compound, key steps include:
- Halogenation: Direct bromination of the triazole ring using reagents like Br₂ or N-bromosuccinimide (NBS) under controlled temperatures (e.g., 0–25°C) to avoid over-substitution.
- Benzylation: Introducing the (4-bromo-2-fluorophenyl)methyl group via nucleophilic substitution or coupling reactions. A common approach involves refluxing intermediates in polar aprotic solvents (e.g., DMSO) for 12–18 hours, followed by ice-water quenching and recrystallization (ethanol/water mixtures yield ~65% purity) .
- Catalysis: Ceric ammonium nitrate (CAN) in ethanol at 95–100°C can enhance yields in multi-step one-pot syntheses .
Critical Factors:
- Solvent polarity (DMSO vs. ethanol) impacts reaction rates and byproduct formation.
- Temperature control during bromination prevents decomposition.
- Purification via column chromatography or recrystallization ensures product integrity.
Basic: Which spectroscopic and crystallographic techniques are essential for characterizing this compound?
Answer:
Spectroscopy:
- IR: Identify functional groups (e.g., C-Br stretching at ~500–600 cm⁻¹, C=N vibrations at ~1500–1600 cm⁻¹) .
- NMR: ¹H and ¹³C NMR resolve substituent positions (e.g., aromatic protons at δ 6.10–8.01 ppm, triazole protons at δ 9.51 ppm) .
- Mass Spectrometry (EI-MS): Confirm molecular weight (e.g., M+1 peak at m/z 464 for analogous brominated triazoles) .
Crystallography:
- X-ray Diffraction: Resolve 3D structure and confirm regiochemistry. SHELX programs (e.g., SHELXL) are widely used for refinement, particularly for handling high-resolution or twinned data .
- Hydrogen-Bond Analysis: Graph-set notation (e.g., Etter’s rules) identifies intermolecular interactions in the crystal lattice .
Advanced: How can computational and crystallographic methods elucidate this compound’s potential as a kinase inhibitor?
Answer:
- Molecular Docking: Use software like AutoDock to model interactions between the triazole core and kinase hinge regions. The 1,2,4-triazole’s nitrogen atoms form critical H-bonds with backbone residues (e.g., Glu or Asp) .
- Structure-Activity Relationships (SAR): Modify bromine/fluorine substituents to assess steric/electronic effects on binding affinity. Fluorine’s electronegativity enhances binding to hydrophobic pockets .
- Kinase Assays: Test inhibition against recombinant kinases (e.g., RET or Aurora kinases) using fluorescence polarization or ADP-Glo™ assays .
Data Interpretation:
- Correlate IC₅₀ values with substituent electronic profiles (Hammett constants).
- Validate crystallographic data (e.g., bond angles/ligand pose) with PDB-deposited kinase structures .
Advanced: What challenges arise during crystallographic refinement of brominated triazoles, and how are they addressed?
Answer:
Challenges:
- Disorder in Heavy Atoms: Bromine’s high electron density complicates peak assignment.
- Twinned Data: Common in polar space groups (e.g., P2₁/c).
Solutions:
- SHELX Suite: Use SHELXD for phase problem resolution and SHELXL for anisotropic refinement of Br/F atoms .
- Hydrogen Bonding Analysis: Apply graph-set descriptors (e.g., R₂²(8) motifs) to validate packing arrangements .
- Validation Tools: checkCIF reports (via IUCr) flag symmetry or displacement errors .
Basic: What physicochemical properties are critical for handling this compound in experimental settings?
Answer:
- Solubility: Predicted low water solubility (logP ~3.5) due to bromine/fluorine substituents; use DMSO or DMF for dissolution .
- Stability: Light-sensitive (bromine labialization); store in amber vials at –20°C.
- pKa: Estimated –2.06 ± 0.50, indicating strong acidity; avoid basic conditions to prevent decomposition .
Advanced: How do bromine and fluorine substituents influence the electronic structure and reactivity of the triazole ring?
Answer:
- Electron-Withdrawing Effects: Bromine (σₚ ~0.86) and fluorine (σₚ ~0.78) reduce electron density at C3/C5, directing nucleophilic attacks to N1 or N4 positions .
- Reactivity: Enhanced electrophilicity facilitates Suzuki-Miyaura cross-coupling (e.g., replacing Br with aryl groups) .
- Tautomerism: The 1H-1,2,4-triazole tautomer dominates, stabilized by resonance with fluorine’s inductive effects .
Advanced: What methodologies are used to analyze hydrogen-bonding networks in triazole crystal structures?
Answer:
- Graph-Set Analysis: Classify H-bond motifs (e.g., chains, rings) using Etter’s rules. For example, N–H···N interactions in 1,2,4-triazoles often form R₂²(8) rings .
- SHELX Refinement: Incorporate DFIX and DANG restraints to model H-bond distances/angles accurately .
- Thermal Ellipsoids: Assess displacement parameters to distinguish static disorder from dynamic motion .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
